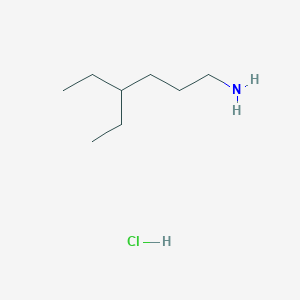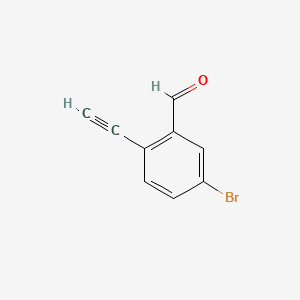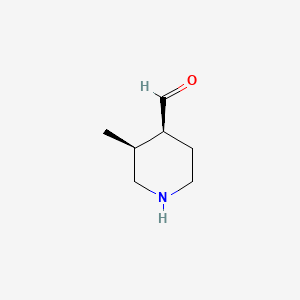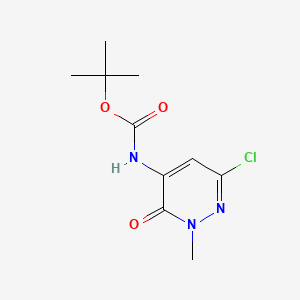
4-Ethylhexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylhexan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the fourth carbon of a hexane chain, with an amine group at the first carbon position The hydrochloride form indicates that it is a salt formed by the reaction of 4-ethylhexan-1-amine with hydrochloric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylhexan-1-amine hydrochloride can be achieved through several methods. One common approach is the reductive amination of 4-ethylhexanal with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethylhexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed
Major Products Formed:
Oxidation: Nitroso, nitro, or imine derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, ureas, or other substituted derivatives
Applications De Recherche Scientifique
4-Ethylhexan-1-amine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of polymers, catalysts, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-ethylhexan-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In medicinal chemistry, the compound may act as a ligand for receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 4-Methylhexan-1-amine hydrochloride
- 4-Propylhexan-1-amine hydrochloride
- 4-Butylhexan-1-amine hydrochloride
Comparison: 4-Ethylhexan-1-amine hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with molecular targets .
Propriétés
Formule moléculaire |
C8H20ClN |
|---|---|
Poids moléculaire |
165.70 g/mol |
Nom IUPAC |
4-ethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-3-8(4-2)6-5-7-9;/h8H,3-7,9H2,1-2H3;1H |
Clé InChI |
MVKJQTNGIHQNOF-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one](/img/structure/B13516201.png)

![{3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride](/img/structure/B13516209.png)

![{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13516219.png)






![Methyl (S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate](/img/structure/B13516267.png)
![2-Methoxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13516288.png)
![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)
